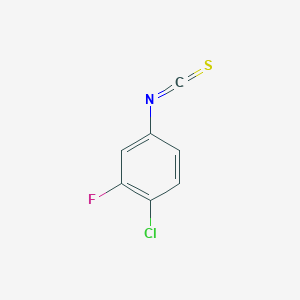

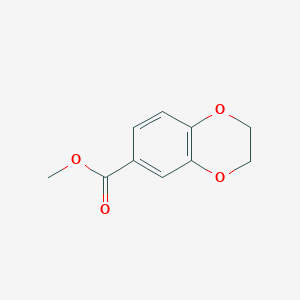

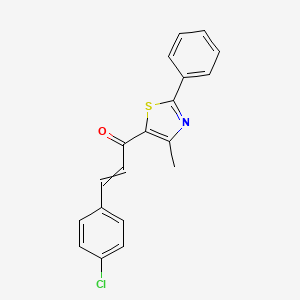

![molecular formula C5H9N3S2 B1334398 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 383130-64-1](/img/structure/B1334398.png)

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine is a derivative of the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The specific structure and substituents on the thiadiazole ring can significantly influence the compound's properties and potential applications, particularly in the pharmaceutical field.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions. For instance, the ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride is prepared through the cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Although the provided data does not include the exact synthesis method for 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine, similar cyclization methods could be employed, using appropriate starting materials and conditions to introduce the methylthioethyl group.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using various spectroscopic techniques. For example, the ibuprofen-thiadiazole hybrid compound's structure was determined using FT-IR, multinuclear NMR spectroscopies, and single crystal X-Ray diffraction . These techniques can provide detailed information about the molecular geometry, bonding, and the presence of specific functional groups.

Chemical Reactions Analysis

Thiadiazole compounds can undergo various chemical reactions depending on their substituents. The reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases leads to the formation of thioamides of furylacetic acid . Similarly, 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine could potentially react with nucleophiles, leading to the substitution or addition reactions that modify the thiadiazole core or its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can be influenced by their molecular structure. For instance, the vibrational analysis of the ibuprofen-thiadiazole hybrid compound revealed strong signals in the infrared and Raman spectra, suggesting partial double bond character in the thiadiazole moiety . The conformational stability and spectral analysis of 2-Amino-5-(ethylthio)-1,3,4-thiadiazole provided insights into the preferred conformations and vibrational frequencies of the compound . These analyses are crucial for understanding the reactivity and potential applications of the compound.

Applications De Recherche Scientifique

Crystallographic and QTAIM Analysis

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine and its derivatives have been examined for their crystal structures and noncovalent interactions. A study focusing on adamantane-1,3,4-thiadiazole hybrids revealed different orientations of amino groups and characterized intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research is crucial for understanding molecular interactions and stabilization in crystal structures (El-Emam et al., 2020).

Antimicrobial Activity

The antimicrobial properties of derivatives of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine have been a subject of interest. One study synthesized novel derivatives and evaluated their antimicrobial activity, underscoring the potential of these compounds in pharmaceutical applications (Angulwar et al., 2019).

Molecular Structure and Vibrational Analysis

Research on ibuprofen-thiadiazole hybrid compounds, including derivatives of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine, has been conducted to understand their molecular structure using X-ray diffraction, vibrational analysis, and quantum chemical calculations. This research is significant for the development of new pharmaceutical compounds and understanding their molecular behavior (Channar et al., 2019).

Synthesis and Evaluation of Heterocyclic Compounds

Derivatives of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine have been used in the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals. A study described the synthesis of such derivatives with different heterocyclic rings and evaluated their antimicrobial and surface activities (El-Sayed et al., 2015).

Ultrasound-assisted Synthesis

The use of ultrasound in the synthesis of 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine derivatives has been explored. This study highlighted an efficient method for synthesis and provided insights into the molecular behavior of these compounds through computational studies, emphasizing the role of modern techniques in chemical synthesis (Erdogan, 2018).

In Vitro Biological Evaluation

Exploring the biological properties of 1,3,4-thiadiazole derivatives, including 5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine, is critical. A study focused on synthesizing and characterizing novel derivatives and evaluating their antibacterial and antifungal activities, highlighting their potential in medical applications (Makwane et al., 2018).

Propriétés

IUPAC Name |

5-(1-methylsulfanylethyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S2/c1-3(9-2)4-7-8-5(6)10-4/h3H,1-2H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBROPIITXGDDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

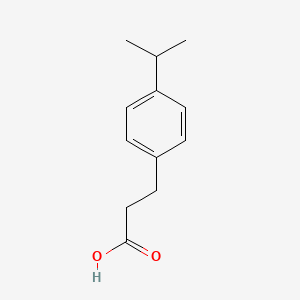

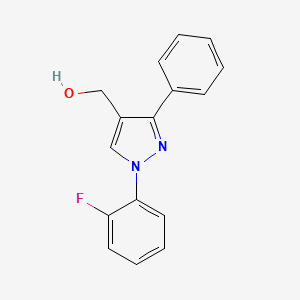

![6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1334325.png)

![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)